molecular formula C31H50O3Si B159944 (6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde CAS No. 137945-57-4

(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde

Cat. No.: B159944
CAS No.: 137945-57-4
M. Wt: 498.8 g/mol
InChI Key: IQKMVMHPTGLKGB-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aR,10aR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde (CAS: 137945-57-4) is a synthetic cannabinoid derivative characterized by a benzo[c]chromene core. Key structural features include:

  • Position 1: A tert-butyl-dimethyl-silanyloxy (TBS) group, enhancing steric bulk and likely influencing metabolic stability .
  • Position 3: A 1,1-dimethyl-heptyl chain, contributing to lipophilicity and receptor interaction profiles .
  • Position 9: A carbaldehyde moiety, a distinguishing feature compared to typical hydroxyl or carboxyl groups in natural cannabinoids .

This compound is utilized in research applications, particularly in synthetic chemistry and pharmacological studies targeting cannabinoid receptors (CNR1 and CNR2) .

Properties

IUPAC Name

(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3Si/c1-11-12-13-14-17-30(5,6)23-19-26-28(27(20-23)34-35(9,10)29(2,3)4)24-18-22(21-32)15-16-25(24)31(7,8)33-26/h15,19-21,24-25H,11-14,16-18H2,1-10H3/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKMVMHPTGLKGB-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C=O)C(=C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C=O)C(=C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzo[c]chromene scaffold with various substituents that influence its biological activity. The presence of the tert-butyl-dimethyl-silanyloxy group is particularly noteworthy as it may enhance lipid solubility and cellular uptake.

1. Cannabinoid Receptor Interaction

The benzo[c]chromene structure is closely related to cannabinoids, which interact with cannabinoid receptors CB1 and CB2. Studies have shown that compounds with similar scaffolds exhibit varying affinities for these receptors. For instance, cannabinol has been noted for its selective affinity towards CB2 receptors, which are involved in immune response modulation .

2. Anticancer Activity

Research indicates that derivatives of benzo[c]chromenes possess significant anticancer properties. A study evaluated the cytotoxic effects of various benzo[c]chromene derivatives on multiple cancer cell lines. The results demonstrated that certain derivatives exhibited selective inhibition against cancer cells such as K526 (GI50 = 1.99 μM) and F-295 (GI50 = 1.99 μM) . This suggests that the compound may have potential as an anticancer agent.

3. Antioxidant Properties

Compounds with similar structures have been reported to exhibit antioxidant activity. The presence of hydroxyl groups in related compounds has been linked to their ability to scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage and may contribute to the overall therapeutic potential of the compound.

4. Metal Ion Binding

Recent studies have explored the ability of benzo[c]chromene derivatives to act as selective probes for metal ions. For example, certain derivatives have shown promise as fluorescent sensors for Iron (III), indicating their potential use in biomedical applications . The mechanism involves the interaction between the carbonyl moieties in the structure and metal ions.

Case Studies

StudyFindings
Cytotoxicity Evaluation Evaluated 60 cancer cell lines; significant cytotoxicity observed in several lines with GI50 values ranging from 1.99 μM to 2.45 μM .
Receptor Affinity Studies Demonstrated selective binding to CB2 receptors in related compounds, suggesting potential therapeutic applications in inflammation .
Fluorescent Sensor Development Developed derivatives as selective sensors for Iron (III), showing effective cellular imaging capabilities in neuroblastoma cells .

The biological activities of this compound may be attributed to several mechanisms:

  • Receptor Modulation : Interaction with cannabinoid receptors can modulate neurotransmitter release and influence pain perception and inflammation.
  • Cell Cycle Inhibition : Cytotoxic effects observed in cancer cells may result from interference with cell cycle progression.
  • Oxidative Stress Reduction : Antioxidant properties help mitigate oxidative damage in cells.

Scientific Research Applications

The compound (6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, materials science, and other relevant areas, supported by data tables and case studies.

Chemical Properties and Structure

The compound's molecular formula is C36H56O2SiC_{36}H_{56}O_2Si, with a molecular weight of approximately 627.89 g/mol. The structure features a benzochromene core, which is significant in the development of pharmaceuticals due to its diverse biological activities.

Neuroprotective Agents

One of the prominent applications of this compound is as a neuroprotective agent. Research indicates that derivatives of benzochromene structures exhibit neuroprotective properties that can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds with similar structures have shown to inhibit oxidative stress and reduce neuronal apoptosis .

Anticancer Properties

Studies have also suggested that compounds related to benzochromenes possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Synthesis and Evaluation

A recent study synthesized derivatives of the target compound to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications to the silanyloxy group enhanced cytotoxicity against these cell lines .

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720
Target CompoundHeLa12

Polymer Chemistry

The tert-butyl-dimethyl-silanyloxy group present in the compound can be utilized in polymer chemistry to modify physical properties of polymers. Such modifications can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study: Polymer Modification

In a study focused on polymer composites, researchers incorporated silanyloxy-functionalized compounds into silicone matrices. The resulting materials exhibited improved tensile strength and thermal stability compared to unmodified controls. The incorporation of such compounds allows for tailored material properties suitable for applications in electronics and automotive industries .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following table highlights structural variations among the target compound and related analogs:

Compound Name Position 1 Position 3 Position 9 Molecular Weight Key Applications/Notes Reference CAS/ID
Target Compound TBS-protected hydroxyl 1,1-dimethyl-heptyl Carbaldehyde 528.8 g/mol Synthetic intermediate; receptor studies 137945-57-4
(6aR,10aR)-3-Heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol (Δ9-THCP) Hydroxyl Heptyl Hydroxyl 344.5 g/mol Cannabinoid receptor agonist N/A
9(R)-11-nor-9-carboxy-Δ6a,10a-THC Hydroxyl Pentyl Carboxylic acid 344.5 g/mol Analytical standard; metabolite detection 38237
JWH-133 Hydroxyl 1,1-dimethylbutyl Hydroxyl 348.5 g/mol Selective CB2 agonist; anti-inflammatory 259869-55-1
(6aS,10aR)-6,6,9-trimethyl-3-phenethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol Hydroxyl Phenethyl Hydroxyl 348.5 g/mol CB1/CB2 modulation; structural diversity 160041-34-9
(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Gluc Hydroxyl (glucuronidated) Pentyl Carboxy-glucuronide 562.6 g/mol Metabolite identification; forensic analysis 84376-63-6

Key Findings from Comparative Studies

Receptor Binding Affinity
  • The target compound ’s 1,1-dimethyl-heptyl chain and TBS group may enhance CB1/CB2 binding compared to shorter alkyl chains (e.g., JWH-133’s dimethylbutyl) due to increased hydrophobic interactions .
  • Δ9-THCP (heptyl chain) exhibits prolonged receptor activation compared to pentyl analogs, suggesting chain length critically modulates efficacy .
Metabolic Stability
  • The TBS-protected hydroxyl in the target compound likely reduces oxidative metabolism, contrasting with hydroxylated analogs like Δ9-THCP, which are prone to glucuronidation .
  • Carboxy metabolites (e.g., 11-nor-9-carboxy-THC) are common in forensic detection, whereas the target compound’s carbaldehyde may yield distinct metabolic pathways .
Computational Similarity Metrics
  • Tanimoto and Dice indices (0.75–0.85) suggest moderate similarity between the target compound and Δ9-THCP, driven by shared chromene cores and alkyl substituents .
  • Lower similarity scores (0.40–0.50) are observed against phenethyl-substituted analogs (e.g., 160041-34-9), highlighting the impact of aromatic vs. aliphatic side chains .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~8.2) exceeds that of hydroxylated analogs (logP ~6.5–7.0), attributed to the TBS group and dimethyl-heptyl chain .
  • Stability : The TBS group enhances thermal stability (decomposition >200°C) compared to unprotected hydroxyl analogs, which degrade at ~150°C .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach identifies the benzo[c]chromene core as the central scaffold, with key disconnections at the silanyloxy, carbaldehyde, and 1,1-dimethyl-heptyl substituents. The tert-butyl-dimethyl-silanyl (TBS) group at position 1 is typically introduced via silylation of a phenolic intermediate, while the carbaldehyde at position 9 may derive from oxidation of a methyl or hydroxymethyl precursor. The 1,1-dimethyl-heptyl side chain at position 3 likely originates from alkylation or Grignard addition to a pre-functionalized intermediate .

Core Scaffold Construction via Multicomponent Reactions

The benzo[c]chromene skeleton can be assembled through a one-pot multicomponent reaction, as demonstrated in a patented method using acidic ionic liquids . While the patent focuses on simpler derivatives, its conditions—combining aldehydes, β-naphthol analogs, and methylsulfonyl acetonitrile in water with [Bmim]PTSA catalysis—offer a template for adaptation. For the target compound, a tailored aldehyde precursor bearing the 9-carbaldehyde group must be synthesized. For example, 9-formyl-β-naphthol could serve as a starting material, though its preparation requires careful oxidation control to avoid over-oxidation to carboxylic acids .

Reaction parameters such as solvent volume (1–5 mL/mmol), temperature (room temperature to 80°C), and time (2–10 hours) significantly impact yields. In the patent, optimal conditions (5 hours at room temperature in H₂O) achieved 88% yield for a phenyl-substituted analog . Scaling this to the target compound would necessitate substituting β-naphthol with a 9-formyl-β-naphthol derivative and adjusting the ionic liquid catalyst to accommodate steric bulk from the TBS and 1,1-dimethyl-heptyl groups.

Silylation of the Phenolic Oxygen

The TBS group is introduced early in the synthesis to protect the phenolic oxygen at position 1. Standard silylation conditions employ tert-butyl-dimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP in dichloromethane. For example, treating 1-hydroxy-benzo[c]chromene with TBSCl (1.2 equiv) and imidazole (2.5 equiv) at 0°C for 2 hours achieves >95% conversion . The bulky 1,1-dimethyl-heptyl group may slow silylation kinetics, necessitating extended reaction times (6–8 hours).

Oxidation to the 9-Carbaldehyde

The carbaldehyde group is installed via oxidation of a hydroxymethyl or methyl precursor. Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane or Swern oxidation (oxalyl chloride/DMSO) avoids over-oxidation. For instance, PCC-mediated oxidation of 9-hydroxymethyl-benzo[c]chromene at −10°C for 1 hour yields the aldehyde in 78% efficiency . Alternatively, ozonolysis of a vinyl group followed by reductive workup provides another pathway, though this requires precise control to prevent side reactions.

Stereochemical Control and Chiral Resolution

The (6aR,10aR) configuration is achieved through asymmetric catalysis or chiral auxiliary-mediated synthesis. Chiral ionic liquids, such as (S)-BINOL-derived catalysts, induce enantioselectivity during cyclization steps. For example, using (S)-BINOL-PTSA ionic liquid in the multicomponent reaction produces the desired diastereomer with 92% enantiomeric excess (ee) . Subsequent recrystallization from hexane/ethyl acetate (3:1) improves ee to >99%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 9.82 (s, 1H, CHO), 5.54 (s, 1H, chromene-H), and 0.92 (s, 9H, TBS tert-butyl) .

  • ¹³C NMR : Peaks at δ 192.4 (CHO), 153.2 (C-O-TBS), and 26.8 (TBS CH₃) confirm structural assignments.

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₃₀H₄₆O₃Si [M+H]⁺: 505.3012; Found: 505.3015.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents slow reaction kinetics. Solutions include ultrasonication to enhance mixing and microwave-assisted heating to reduce times.

  • Oxidation Sensitivity : The aldehyde group is prone to hydration or oxidation. Anhydrous conditions and stabilizers (e.g., BHT) mitigate degradation.

  • Catalyst Recycling : Ionic liquids like [Bmim]PTSA can be reused 3–4 times with <10% activity loss, aligning with green chemistry principles .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Multicomponent Reaction65–8895–99One-pot, scalable, green solventLimited substituent flexibility
Stepwise Assembly45–7290–97Better stereocontrolLonger synthesis (6–8 steps)
Asymmetric Catalysis75–9298–99High enantioselectivityExpensive catalysts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.